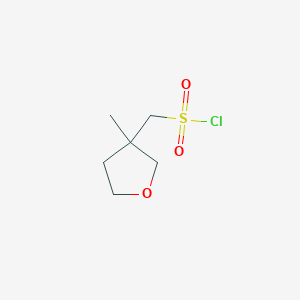![molecular formula C11H13NO3 B6599677 2-[4-(dimethylcarbamoyl)phenyl]acetic acid CAS No. 883715-27-3](/img/structure/B6599677.png)
2-[4-(dimethylcarbamoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylcarbamoyl)phenyl]acetic acid (DMPAA) is a synthetic carboxylic acid that has been used in a variety of scientific research applications. It is a useful compound for studying the structure and properties of other compounds, as well as for understanding the biochemical and physiological effects of various compounds. DMPAA is also used in lab experiments to study the mechanism of action of drugs and other compounds.
Applications De Recherche Scientifique
2-[4-(dimethylcarbamoyl)phenyl]acetic acid is used in a variety of scientific research applications. It is a useful compound for studying the structure and properties of other compounds, as well as for understanding the biochemical and physiological effects of various compounds. This compound has been used in studies of drug metabolism, drug delivery, drug design, and drug-target interactions, as well as in studies of enzyme kinetics and receptor-ligand interactions. It has also been used in studies of the structure and properties of proteins, lipids, and carbohydrates.
Mécanisme D'action
The mechanism of action of 2-[4-(dimethylcarbamoyl)phenyl]acetic acid is not well understood. However, it is believed that the carboxylic acid group of this compound can interact with various molecules, including proteins, lipids, and carbohydrates. This interaction can result in changes in the structure and properties of the molecules, which can then lead to changes in the biochemical and physiological effects of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound can interact with various molecules, including proteins, lipids, and carbohydrates, resulting in changes in the structure and properties of the molecules. These changes can then lead to changes in the biochemical and physiological effects of the molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(dimethylcarbamoyl)phenyl]acetic acid is a useful compound for lab experiments, as it can be used to study the structure and properties of other compounds, as well as the biochemical and physiological effects of various compounds. However, it is important to note that this compound is not a drug and should not be used as such. Additionally, due to its synthetic nature, this compound can be toxic and should be handled with caution.
Orientations Futures
There are a number of possible future directions for research on 2-[4-(dimethylcarbamoyl)phenyl]acetic acid. These include further studies of the mechanism of action of this compound, as well as studies of its effects on drug metabolism, drug delivery, drug design, and drug-target interactions. Additionally, further studies of the structure and properties of proteins, lipids, and carbohydrates could be conducted using this compound. Finally, studies of the effects of this compound on enzyme kinetics and receptor-ligand interactions could also be conducted.
Méthodes De Synthèse
2-[4-(dimethylcarbamoyl)phenyl]acetic acid can be synthesized from 4-dimethylaminobenzoic acid (4-DMABA) and acetic anhydride. The reaction begins by treating 4-DMABA with acetic anhydride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction yields this compound and sodium acetate. The reaction is generally carried out at room temperature, and the product can be isolated and purified by recrystallization.
Propriétés
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)11(15)9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKJFPTXIMSUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)



![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)